An In-depth Technical Guide to the Physicochemical Properties of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel amino alcohol, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogues, focusing on the constituent 2-aminocyclohexanol core and the cyclohexene moiety. We present predicted values for key parameters such as pKa, logP, and solubility, and detail the established experimental protocols for their determination. This guide is intended to provide researchers and drug development professionals with a robust framework for understanding and predicting the behavior of this compound in various chemical and biological systems.
Introduction: A Molecule of Interest
The compound 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is a secondary amino alcohol characterized by a unique combination of a saturated cyclohexanol ring and an unsaturated cyclohexene substituent linked via a secondary amine. This molecular architecture suggests potential applications in asymmetric catalysis, as a chiral ligand, or as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application and for predicting its behavior in different environments, from reaction solvents to biological media.
Molecular Structure and Isomerism
The foundational step in characterizing any chemical entity is to define its structure. 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is comprised of three key functional components: a cyclohexanol ring, a secondary amine, and a cyclohexene ring.
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Molecular Formula: C₁₃H₂₃NO
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Molecular Weight: 209.33 g/mol
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Key Structural Features:
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2-Aminocyclohexan-1-ol Core: This vicinal amino alcohol is the central scaffold. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) will significantly influence the molecule's conformation and properties.
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Secondary Amine Linkage: This provides a site for protonation and hydrogen bonding, heavily influencing the molecule's pKa and solubility.
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Cyclohex-3-en-1-yl Substituent: The presence of a double bond in this ring introduces conformational rigidity and potential sites for chemical modification.
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Stereoisomerism: The presence of multiple chiral centers in the molecule (at the 1 and 2 positions of the cyclohexanol ring, and the 1 position of the cyclohexene ring) implies the existence of several stereoisomers. The specific stereoisomer will have a profound impact on its biological activity and its interaction with other chiral molecules.
Predicted Physicochemical Properties: A Data-Driven Approach
| Property | Predicted Value/Range | Rationale and Influencing Factors |
| pKa (of amino group) | 8.5 - 10.0 | The secondary amine is the most basic site. The electron-withdrawing effect of the adjacent hydroxyl group will slightly decrease its basicity compared to a simple secondary amine. The value is predicted to be in the typical range for cyclic secondary amino alcohols. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The molecule possesses both hydrophilic (amino and hydroxyl groups) and lipophilic (cyclohexyl and cyclohexenyl rings) regions. The overall character is expected to be moderately lipophilic. The exact value will depend on the stereochemistry. |
| Aqueous Solubility | Low to Moderate | The presence of hydrogen bond donors and acceptors (amine and hydroxyl groups) will contribute to water solubility. However, the significant hydrocarbon content will limit its solubility. Solubility is expected to be pH-dependent, increasing at lower pH due to protonation of the amine. |
| Boiling Point (°C) | > 250 (decomposes) | High molecular weight and strong intermolecular hydrogen bonding (from both the amine and hydroxyl groups) will lead to a high boiling point. Amino alcohols often decompose at high temperatures. |
| Melting Point (°C) | Variable | Will be highly dependent on the specific stereoisomer and the crystalline packing. Likely to be a solid at room temperature. For comparison, trans-2-aminocyclohexanol has a melting point of 72-73°C.[1] |
Experimental Determination of Physicochemical Properties: Protocols and Principles
To obtain definitive data for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol, the following established experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at a given pH. For an amino alcohol, the pKa of the amino group is of primary interest.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid) to a solution of the sample and monitoring the resulting change in pH. The pKa is the pH at which the amino group is 50% protonated.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh and dissolve a sample of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in deionized water, potentially with a co-solvent like methanol if solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.
Principle: The shake-flask method involves partitioning a compound between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is then determined.
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
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Sample Preparation: Prepare a stock solution of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol in the pre-saturated n-octanol.
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Partitioning: Combine a known volume of the octanol stock solution with a known volume of the pre-saturated water in a flask.
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Equilibration: Shake the flask for a sufficient time to allow the compound to reach equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for logP determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.
Step-by-Step Methodology:
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Equilibration: Add an excess of solid 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol to a vial containing deionized water.
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Shaking/Stirring: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
Potential Synthesis Route
A plausible synthetic route to 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol would involve the reductive amination of cyclohexanone with cyclohex-3-en-1-ylmethanamine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Caption: A potential synthetic pathway via reductive amination.
Conclusion
While direct experimental data for 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is currently limited, a comprehensive physicochemical profile can be predicted based on the well-understood properties of its constituent functional groups. The methodologies outlined in this guide provide a clear path for the empirical determination of its key properties. A thorough understanding of these parameters is essential for any researcher or drug development professional looking to utilize this promising molecule in their work.
